Tetramethyl Risedronate
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Overview
Description
Tetramethyl Risedronate is a chemical compound with the molecular formula C11H19NO7P2 and a molecular weight of 339.22 g/mol . It is a derivative of risedronate, a bisphosphonate used primarily in the treatment of osteoporosis and other bone diseases.
Mechanism of Action
Target of Action
Tetramethyl Risedronate, also known as Risedronic acid, primarily targets osteoclasts , which are cells responsible for bone resorption . The role of osteoclasts is to break down bone tissue, and this process is essential for the maintenance, repair, and remodelling of bones.
Mode of Action
This compound interacts with its targets, the osteoclasts, by binding to bone hydroxyapatite . This binding occurs during the process of bone resorption, which causes local acidification. The acidification releases this compound, which is then taken into osteoclasts by fluid-phase endocytosis . This interaction inhibits the activity of the osteoclasts, thereby preventing the resorption of bone .
Biochemical Pathways
This compound affects the non-mevalonate pathway of isoprenoid biosynthesis . This pathway is essential in many eubacteria, in apicomplexan protozoa, and in the plastids of plants . The inhibition of this pathway by this compound disrupts the production of isoprenoid lipids, which are crucial components of cellular membranes .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the kinetics of this compound is best described by a two-compartment model with lag time, first-order absorption, and elimination . The extent of peripheral distribution, particularly to bones, is remarkably high . This compound exhibits very low plasma levels and high residence time in the body . It is excreted in urine (up to 85%) and feces (as unabsorbed drug) .
Result of Action
The primary result of this compound’s action is the prevention of bone resorption, leading to an increase in bone mineral density . This makes the bones stronger and helps prevent osteoporosis and treat Paget’s disease of bone . In a very small number of people, taking this compound for more than 2 years can increase their chances of getting a rare type of bone damage in their inner ear and certain types of breaks to their thigh bones .
Biochemical Analysis
Biochemical Properties
Tetramethyl Risedronate interacts with various enzymes, proteins, and other biomolecules. It is known to bind to bone hydroxyapatite , which is a key interaction in its biochemical role. This interaction is crucial for its function in preventing bone resorption .
Cellular Effects
This compound has several effects on cells and cellular processes. It is known to cause some unwanted effects, such as abdominal or stomach pain and skin rash . These side effects are not common and may not occur in all individuals .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to bone hydroxyapatite . This binding leads to the prevention of bone resorption . The process involves the release of this compound due to local acidification caused by bone resorption . The released this compound is then taken into osteoclasts by fluid-phase endocytosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, a study found that the kinetics of risedronate, following oral administration, was best described by a two-compartment model with lag time, first-order absorption, and elimination . The extent of peripheral distribution, i.e., bones, was found to be remarkably high .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study on a knee osteoarthritis rabbit model found that long-term risedronate treatment did not seem to have the capacity to reduce the osteoarthritic hypertrophic cartilage response and failed to diminish the superficial cartilage damage or prevent the trabecular bone loss .
Metabolic Pathways
It is known that risedronate, a related compound, is involved in the regulation of bone metabolism .
Transport and Distribution
It is known that risedronate exhibits very low plasma levels and high residence time in the body .
Subcellular Localization
It is known that risedronate binds to bone hydroxyapatite , suggesting that it may be localized in the bone tissue.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl Risedronate involves the reaction of risedronic acid with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is subjected to purification steps, including crystallization and filtration, to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Tetramethyl Risedronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted risedronate derivatives.
Scientific Research Applications
Tetramethyl Risedronate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying bisphosphonate chemistry.
Biology: Investigated for its effects on bone metabolism and its potential as a bone-targeting agent.
Medicine: Explored for its potential in drug delivery systems, particularly for targeting bone tissues.
Industry: Utilized in the development of advanced materials and coatings for biomedical applications
Comparison with Similar Compounds
Risedronate: The parent compound, used clinically for osteoporosis treatment.
Alendronate: Another bisphosphonate with similar bone-targeting properties.
Ibandronate: Known for its potent anti-resorptive effects.
Uniqueness: Tetramethyl Risedronate is unique due to its enhanced methylation, which may improve its bioavailability and bone-targeting capabilities compared to its parent compound, risedronate. The additional methyl groups can potentially increase its solubility and stability, making it a valuable compound for advanced research applications .
Properties
IUPAC Name |
1,1-bis(dimethoxyphosphoryl)-2-pyridin-3-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO7P2/c1-16-20(14,17-2)11(13,21(15,18-3)19-4)8-10-6-5-7-12-9-10/h5-7,9,13H,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCRKMZJULTTJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO7P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652680 |
Source
|
Record name | Tetramethyl [1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919355-29-6 |
Source
|
Record name | Tetramethyl [1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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